![molecular formula C18H25N5O2 B2540828 2-(2-((8,10-二甲基-2-丙基吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶-4-基)氨基)乙氧基)乙醇 CAS No. 879583-95-6](/img/structure/B2540828.png)

2-(2-((8,10-二甲基-2-丙基吡啶并[2',3':3,4]吡唑并[1,5-a]嘧啶-4-基)氨基)乙氧基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

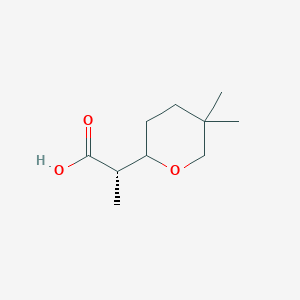

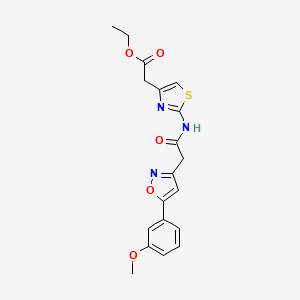

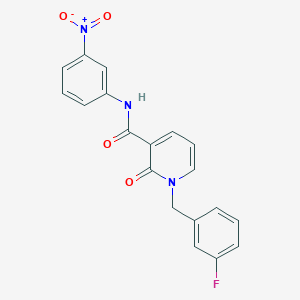

The compound "2-(2-((8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino)ethoxy)ethanol" is a complex molecule that appears to be related to various heterocyclic compounds that have been studied for their potential applications in medicinal chemistry and materials science. The structure suggests the presence of a pyrido-pyrazolo-pyrimidine core, which is a fused heterocyclic system, and it is modified with aminoethoxyethanol side chains. This type of compound could be of interest due to the biological activity associated with pyrazole and pyrimidine derivatives, as well as their potential use in polymer chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include the formation of heterocyclic cores followed by functionalization with various side chains. For instance, the synthesis of pyrazole and pyrimidine derivatives can be achieved through reactions involving hydrazines, aldehydes, and ketones . The specific synthesis of the compound is not detailed in the provided papers, but it likely involves similar strategies, such as the use of amines, alcohols, and possibly catalytic conditions to assemble the complex structure.

Molecular Structure Analysis

The molecular structure of the compound would be expected to exhibit a planar heterocyclic core due to the conjugation within the pyrido-pyrazolo-pyrimidine system. This conjugation can also affect the electronic properties of the molecule, potentially making it interesting for electronic or photonic applications. The presence of aminoethoxyethanol side chains suggests potential for hydrogen bonding and solubility in polar solvents, which could be relevant for biological interactions or material processing .

Chemical Reactions Analysis

Compounds with pyrazole and pyrimidine moieties can participate in various chemical reactions. Pyrazoles can act as ligands in coordination chemistry, react with oxidizing agents, and serve as intermediates in the synthesis of more complex molecules . Pyrimidines are also versatile, capable of undergoing substitutions, oxidations, and participating in the formation of larger heterocyclic systems . The specific chemical reactions of the compound would depend on the reactivity of the side chains and the heterocyclic core.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely include moderate to high solubility in organic solvents, potential for crystallinity, and stability under a range of conditions. The pyrazole and pyrimidine components may confer a degree of thermal stability, while the aminoethoxyethanol side chains could influence the boiling and melting points. The compound's reactivity would be influenced by the presence of the amino group, which could participate in acid-base chemistry and nucleophilic substitution reactions .

科学研究应用

化学合成和分子结构

- 环化反应: 2-乙氧基亚甲基-3-氧代-3-(多氟烷基)丙酸乙酯与 3-氨基-5-羟基吡唑在温和条件下反应,形成各种吡唑并[1,5-a]嘧啶衍生物,然后在特定溶剂中进行再环化 (Goryaeva, Burgart, & Saloutin, 2013).

- 新型化合物合成: 通过 [3+2] 环加成合成 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的新型异恶唑啉和异恶唑,展示了形成杂环化合物的多功能性 (Rahmouni et al., 2014).

药理研究

- 抗癌和抗 5-脂氧合酶药剂: 已经评估了新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶药剂的潜力,表明在这些领域具有潜在的治疗应用 (Rahmouni et al., 2016).

催化剂和反应机理研究

- 无催化剂合成: 通过三组分反应无催化剂合成 3-羟基咪唑并[1,2-a]吡啶两性离子衍生物,代表了有机合成和催化剂研究领域的进步 (Ghandi, Moshtaghi, & Abbasi, 2017).

化学分析和表征

- 电荷转移配合物研究: 研究乙醇中各种胺与氯苯甲酸之间的电荷转移配合物有助于理解这些化合物的分子相互作用和性质 (Al-Attas, Habeeb, & Al-Raimi, 2009).

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition of CDK2 disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in DNA replication and cell division . This can result in cell cycle arrest, apoptosis, or senescence, depending on the cellular context .

Result of Action

The result of the compound’s action is significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces alterations in cell cycle progression and apoptosis within HCT cells .

属性

IUPAC Name |

2-[2-[(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-4-5-14-11-15(19-6-8-25-9-7-24)23-18(21-14)16-12(2)10-13(3)20-17(16)22-23/h10-11,19,24H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHDMQQJVZHDPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCOCCO)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride](/img/structure/B2540746.png)

![2-(4-chlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540749.png)

![Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2540750.png)

![N-[1-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2540756.png)

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2540758.png)

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![4-[[3-(2-Methylpropyl)phenyl]methyl]piperidine](/img/structure/B2540764.png)